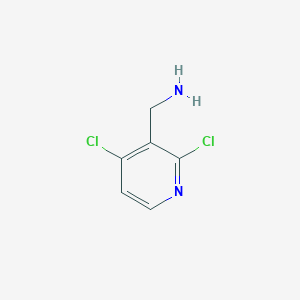

(2,4-Dichloropyridin-3-yl)methanamine

Description

(2,4-Dichloropyridin-3-yl)methanamine is a pyridine derivative featuring a methanamine group (-CH2NH2) attached to the pyridine ring at position 3, with chlorine substituents at positions 2 and 2. The dichloro substitution pattern imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula |

C6H6Cl2N2 |

|---|---|

Molecular Weight |

177.03 g/mol |

IUPAC Name |

(2,4-dichloropyridin-3-yl)methanamine |

InChI |

InChI=1S/C6H6Cl2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H,3,9H2 |

InChI Key |

DFBQDTHCQRGIHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1Cl)CN)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloropyridin-3-yl)methanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 2,4-dichloropyridine with formaldehyde and ammonia under controlled conditions . The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloropyridin-3-yl)methanamine undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used as oxidizing agents under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and ketones.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2,4-Dichloropyridin-3-yl)methanamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,4-Dichloropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Electronic Properties: Chlorine (electron-withdrawing) in the target compound enhances electrophilicity at the pyridine ring compared to methoxy (electron-donating) or methyl groups. This may increase reactivity in nucleophilic substitution reactions .

Biological Relevance: Pyridinylmethanamines are frequently explored as adenosine receptor ligands , kinase inhibitors, or allosteric modulators .

Physicochemical and ADMET Properties

- Molecular Weight and Solubility: The dichloro derivative has a higher molecular weight (193.03 g/mol) compared to non-halogenated analogs (e.g., 152.19 g/mol for ), which may reduce aqueous solubility.

- Hydrogen Bonding: The -NH2 group in all analogs serves as an H-bond donor, critical for receptor interactions. Chlorine’s electronegativity may enhance polar interactions in the target compound .

Biological Activity

(2,4-Dichloropyridin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antibacterial, and antitumor properties, supported by relevant data tables and case studies.

1. Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, a study highlighted that compounds with similar structures showed potent activity against various strains of bacteria, including drug-resistant strains.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | < 16 | Staphylococcus aureus |

| Compound A | < 8 | Escherichia coli |

| Compound B | < 32 | Pseudomonas aeruginosa |

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS.

Table 2: Anti-inflammatory Effects of this compound

| Treatment | COX-2 Expression Reduction (%) | iNOS Expression Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| This compound | 75 | 80 |

| Indomethacin | 70 | 65 |

3. Antitumor Activity

The compound has shown potential as an antitumor agent in various cancer models. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines.

Case Study: In Vitro Antitumor Activity

In a study involving human cancer cell lines such as HCT116 (colon cancer) and KMS-12 (multiple myeloma), this compound exhibited significant cytotoxicity.

Table 3: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 5.0 |

| KMS-12 | 7.5 |

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymes : The compound inhibits key enzymes involved in inflammation and bacterial metabolism.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : The compound affects signaling pathways associated with inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.